diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative with a pyrazole substituent at position 4 of the dihydropyridine core. The 1,4-DHP scaffold is pharmacologically significant, particularly in cardiovascular therapeutics, due to its calcium channel-blocking activity . This compound features a diethyl ester group at positions 3 and 5, methyl groups at positions 2 and 6, and a 3-(2-furyl)-1-phenylpyrazole moiety at position 2. The 2-furyl group introduces unique electronic and steric properties, distinguishing it from other 1,4-DHP derivatives .
Properties
IUPAC Name |
diethyl 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-5-32-25(30)21-16(3)27-17(4)22(26(31)33-6-2)23(21)19-15-29(18-11-8-7-9-12-18)28-24(19)20-13-10-14-34-20/h7-15,23,27H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCFXPTVIZCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized from carbohydrate-derived furfurals by chemical catalysis. These compounds were esterified using dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction.
Biological Activity
Diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure incorporates a pyridine ring fused with a pyrazole moiety and a furan group, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. In particular, the incorporation of the furan and phenyl groups in the structure has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study evaluated the compound's effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values obtained from various studies, demonstrating the compound's potential as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been investigated in animal models. The compound significantly reduced inflammation markers in induced models of arthritis.
- Case Study : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a reduction of paw swelling by approximately 50% compared to control groups .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
- Modulation of Immune Response : The anti-inflammatory effects may be attributed to the modulation of cytokine production and immune cell activation.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,4-DHP Derivatives
Key Observations:
- Steric Effects : Bulky ester groups (e.g., diethyl vs. dimethyl) influence the dihedral angle between the 1,4-DHP core and heterocyclic substituents. For the title compound, the dihedral angle between the pyrazole and 1,4-DHP planes is 87°, consistent with steric hindrance from ethyl esters .
Conformational Analysis
The 1,4-DHP ring adopts a flattened boat conformation in most analogs, as quantified by Cremer-Pople puckering parameters. For example:
Comparison with Analogous Routes :
- Methoxyphenyl Derivatives : Use 4-methoxybenzaldehyde instead of furyl-containing aldehydes, simplifying synthesis but reducing structural diversity .
- Macrocyclic Analogs : Require additional steps for carbamoyl methoxy linkages, increasing synthetic complexity .
Pharmacological Potential
- Antihypertensive Activity : Via L-type calcium channel blockade (e.g., nifedipine analogs) .
- Antimicrobial Effects : Pyrazole-containing derivatives show moderate activity against S. aureus and E. coli .
Metabolic Stability
The 2-furyl group may enhance metabolic stability compared to phenyl analogs, as furans are less prone to cytochrome P450-mediated oxidation .
Crystallographic and Computational Insights
- Hydrogen Bonding : The title compound forms C–H···O interactions between the furyl oxygen and methyl/ethyl groups, stabilizing the crystal lattice .
- Comparative Data : Analogs with methoxyphenyl groups exhibit stronger intermolecular interactions (e.g., O–H···N), increasing melting points by 20–30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
